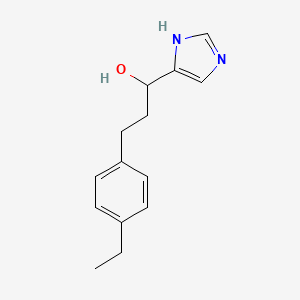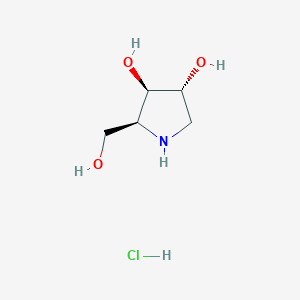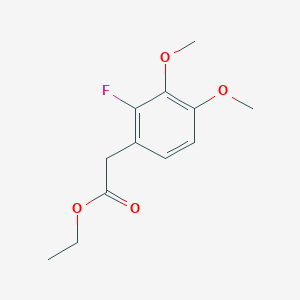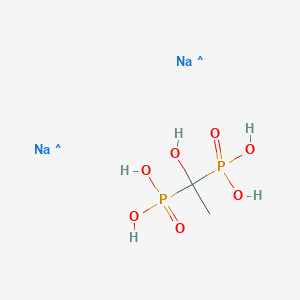
3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol is an organic compound that features both an imidazole ring and an ethyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and 1H-imidazole.
Formation of Intermediate: The aldehyde group of 4-ethylbenzaldehyde reacts with the imidazole to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-one.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The phenyl group can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol: Similar structure with a methyl group instead of an ethyl group.
3-(4-Chlorophenyl)-1-(1H-imidazol-4-yl)propan-1-ol: Contains a chlorine atom on the phenyl ring.
3-(4-Nitrophenyl)-1-(1H-imidazol-4-yl)propan-1-ol: Features a nitro group on the phenyl ring.
Uniqueness
3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the imidazole ring and the ethyl-substituted phenyl group provides distinct properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-(4-ethylphenyl)-1-(1H-imidazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C14H18N2O/c1-2-11-3-5-12(6-4-11)7-8-14(17)13-9-15-10-16-13/h3-6,9-10,14,17H,2,7-8H2,1H3,(H,15,16) |
Clave InChI |
IKWGZMUMTLEPBL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CCC(C2=CN=CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)

![Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)


![(4S,5R)-3-[(S)-2-(Fmoc-amino)propanoyl]-2,2,5-trimethyloxazolidine-4-carboxylic Acid](/img/structure/B15199113.png)
![tert-butyl N-[6-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B15199123.png)
![Ethyl 3-(2-(trifluoromethyl)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)propanoate](/img/structure/B15199131.png)

